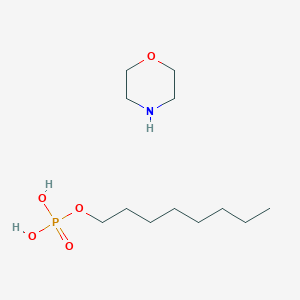

Octyl dihydrogen phosphate--morpholine (1/1)

CAS No.: 65151-85-1

Cat. No.: VC18472637

Molecular Formula: C12H28NO5P

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65151-85-1 |

|---|---|

| Molecular Formula | C12H28NO5P |

| Molecular Weight | 297.33 g/mol |

| IUPAC Name | morpholine;octyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C8H19O4P.C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);5H,1-4H2 |

| Standard InChI Key | SRRAJIMIBLFWNS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOP(=O)(O)O.C1COCCN1 |

Introduction

Octyl dihydrogen phosphate--morpholine (1/1) is a chemical compound formed by the combination of octyl dihydrogen phosphate and morpholine in a 1:1 molar ratio. This compound is notable for its unique properties and applications across various fields, including chemistry, biology, and industry. Despite its importance, detailed information on this compound is limited in publicly available literature, necessitating a comprehensive review based on available data and principles of organic chemistry.

Synthesis Methods

The synthesis of octyl dihydrogen phosphate--morpholine (1/1) typically involves the reaction of octyl dihydrogen phosphate with morpholine under controlled conditions. This reaction is often carried out in organic solvents such as dichloromethane or ethanol at room temperature. The mixture is stirred for several hours to ensure complete formation of the compound.

Industrial Production

In industrial settings, the production may involve larger-scale reactions with similar conditions as in laboratory synthesis. Additional steps like purification and crystallization are included to obtain the compound in its pure form.

Chemical Reactions

Octyl dihydrogen phosphate--morpholine (1/1) can undergo various chemical reactions, including:

-

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding phosphates and morpholine derivatives.

-

Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, lead to the formation of reduced phosphates and morpholine.

-

Substitution: The compound participates in substitution reactions where the phosphate group or morpholine is replaced by other functional groups.

Applications

-

Chemistry: Used as a reagent in organic synthesis and catalysis, acting as a ligand in coordination chemistry.

-

Biology: Employed in the study of enzyme inhibition and protein interactions, and in the development of biosensors and diagnostic assays.

-

Medicine: Potential applications in drug delivery systems and pharmaceutical formulations due to its interaction with biological membranes.

-

Industry: Used as an additive in lubricants, surfactants, and corrosion inhibitors, and in the production of specialty chemicals and materials.

Biological Activity

The biological activity of octyl dihydrogen phosphate--morpholine (1/1) is attributed to its interaction with enzymes, proteins, and cell membranes. It can modulate enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it influences cellular pathways by interacting with membrane components and affecting signal transduction processes.

Comparison with Similar Compounds

Octyl dihydrogen phosphate--morpholine (1/1) is distinct due to its specific interaction with morpholine, imparting unique chemical and biological properties. Compared to similar compounds like octyl dihydrogen phosphate--piperidine (1/1) or octyl dihydrogen phosphate--triethylamine (1/1), it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume